2-Oxobutanoate

Overview

Description

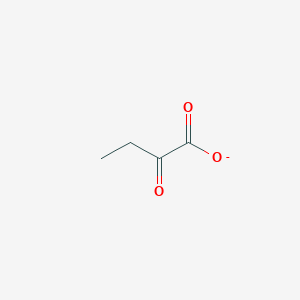

2-Oxobutanoate (CAS: 600-18-0), also known as 2-ketobutyric acid or α-ketobutyrate, is a short-chain α-keto acid with the molecular formula C₄H₆O₃. It is a critical intermediate in multiple metabolic pathways, including:

- Isoleucine biosynthesis: Derived from threonine via threonine deaminase or from pyruvate through a multi-enzyme pathway .

- Cystathionine degradation: Produced during the conversion of cystathionine to cysteine in methionine metabolism .

- Branched-chain amino acid (BCAA) homeostasis: Modulates root growth in plants by regulating BCAA levels, as demonstrated in Arabidopsis dhad mutants .

Clinically, this compound is implicated in prostate cancer progression, where its reduction correlates with longer prostate-specific antigen doubling time (PSADT) in low-carbohydrate diet studies . Industrially, its sodium salt (CAS: 2013-26-5) is used as a food additive, acid regulator, and industrial precursor .

Scientific Research Applications

Metabolic Engineering Applications

1. Metabolic Detoxification

2-Oxobutanoate is recognized for its role as a toxic metabolic intermediate that can inhibit microbial growth and disrupt biosynthesis pathways. Recent studies have demonstrated methods to mitigate its toxicity in Escherichia coli by remodeling metabolic pathways. For instance, the acetate bypass can replace the pyruvate dehydrogenase complex to alleviate the toxic effects of this compound, allowing for enhanced production of l-threonine, a precursor for various amino acids and metabolites .

Case Study: Acetate Bypass in E. coli

- Objective: To enhance l-threonine biosynthesis while minimizing this compound toxicity.

- Method: Utilization of engineered pyruvate oxidase variants to improve substrate selectivity.

- Results: The engineered strains showed increased biomass and l-threonine production even in the presence of this compound .

3. Synthesis of Pharmaceutical Intermediates

The compound is also pivotal in the synthesis of pharmaceutical intermediates. For example, methional, derived from 4-methylthio-2-oxobutanoate, has been shown to induce apoptosis in certain cell lines, highlighting its potential therapeutic applications . This underscores the importance of this compound derivatives in drug development.

Case Study: Methional Induction of Apoptosis

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways involving 2-oxobutanoate, and how can researchers detect its presence in biological samples?

- Methodological Answer : this compound is a key intermediate in methionine and threonine catabolism. In the homocysteine degradation pathway, cystathionine γ-lyase cleaves L-cystathionine to produce this compound, ammonia, and L-cysteine . It is also generated via Met γ-synthase and Thr dehydrogenase during methionine and threonine breakdown, serving as a precursor for isoleucine biosynthesis . Detection methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for serum metabolomics, as demonstrated in studies linking this compound levels to prostate cancer progression .

- Enzymatic assays (e.g., discontinuous assays measuring initial reaction rates in aldolase-catalyzed syntheses) .

Table 1: Metabolic Roles of this compound

Q. What experimental methods are suitable for quantifying this compound in serum or tissue samples?

- Methodological Answer :

- Targeted Metabolomics : Use isotope-labeled internal standards (e.g., ¹³C-labeled this compound) with LC-MS to ensure precision in serum studies .

- Enzymatic Colorimetric Assays : Couple this compound with NADH-dependent dehydrogenases, measuring absorbance changes at 340 nm .

- Sample Preparation : Deproteinize biological samples using methanol/acetone precipitation to avoid interference from proteins .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound’s physiological effects across experimental models?

- Methodological Answer : Discrepancies arise from model-specific factors. For example:

- Plant Studies : Exogenous this compound (up to 0.5 mM) showed no impact on dhad mutant root growth, suggesting tissue-specific tolerance .

- Cancer Models : Reduced serum this compound levels correlated with longer prostate-specific antigen doubling time (PSADT), implying a role in cancer metabolism .

- Strategies for Reconciliation :

- Conduct dose-response studies across models.

- Use transcriptomic profiling to identify pathway-specific responses.

- Compare intracellular vs. extracellular concentrations .

Q. What methodological considerations are critical when designing enzymatic assays involving this compound as a substrate?

- Methodological Answer : Key parameters from aldolase-catalyzed reactions include:

- Cofactor Optimization : Ni²⁺ (0.25 mM) or Co²⁺ (0.6 mM) enhances MBP-YfaU and KPHMT activity, respectively .

- Substrate Ratios : Equimolar concentrations (0.1–1 M) of this compound and formaldehyde minimize side reactions .

- Control Experiments : Include enzyme-free controls to account for non-enzymatic background reactions .

Table 2: Reaction Conditions for Aldolase-Catalyzed Synthesis

| Parameter | MBP-YfaU Conditions | KPHMT Conditions | Outcome |

|---|---|---|---|

| Enzyme Concentration | 4 mg/mL | 4 mg/mL | Linear rate increase |

| Metal Cofactor | 0.25 mM Ni²⁺ | 0.6 mM Co²⁺ | Essential for activity |

| Substrate Concentration | 0.1–1 M | 0.1–1 M | Higher conc. reduces efficiency |

Q. How does this compound participate in cross-pathway interactions, and what analytical approaches can elucidate its multifunctional roles?

- Methodological Answer : this compound bridges methionine degradation, cysteine metabolism, and the citric acid cycle. For example:

- In Bos taurus, it is converted to citric acid cycle intermediates post-degradation .

- Demethiolation of 4-methylthio-2-oxobutanoate yields this compound and methanethiol, linking sulfur metabolism to ketoacid synthesis .

- Analytical Strategies :

- Isotopic Tracing : Use ¹³C-labeled this compound to track carbon flux.

- Knockout Models : Silence genes like cystathionine γ-lyase to assess pathway redundancy.

- Multi-Omics Integration : Combine metabolomics with proteomics to map enzyme-substrate networks .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

2-Oxobutanoate vs. Pyruvate

Key Difference: Pyruvate directly fuels the TCA cycle, whereas this compound is primarily a biosynthetic intermediate.

This compound vs. 2-Oxoglutarate

This compound vs. Ethyl this compound

Key Difference : The ethyl ester form is synthetically versatile but poses higher handling risks due to volatility and reactivity .

This compound Derivatives: Sodium 4-(Methylthio)-2-Oxobutanoate

| Property | Sodium this compound | Sodium 4-(Methylthio)-2-Oxobutanoate |

|---|---|---|

| Molecular Formula | C₄H₅O₃Na | C₅H₇O₃SNa |

| Applications | Food preservation, pH regulation | Agricultural and pharmaceutical uses |

| Structural Feature | Unmodified carboxylate | Methylthio (-SCH₃) side chain |

Key Difference : The methylthio group enhances sulfur-containing compound synthesis, distinguishing it from the parent molecule .

Research Findings and Functional Insights

- Metabolic Flux: In Arabidopsis, this compound deficiency reduces root BCAA levels (e.g., isoleucine: WT 1.2 ± 0.1 vs. dhad-2 0.8 ± 0.1 nmol/mg), impairing root development .

- Clinical Biomarker: Reduced serum this compound levels are associated with postoperative delirium (DEL vs. non-DEL: p < 0.05) .

- Industrial Utility: Sodium this compound is stable under refrigeration (4°C) and used in baked goods for leavening .

Properties

Molecular Formula |

C4H5O3- |

|---|---|

Molecular Weight |

101.08 g/mol |

IUPAC Name |

2-oxobutanoate |

InChI |

InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)/p-1 |

InChI Key |

TYEYBOSBBBHJIV-UHFFFAOYSA-M |

SMILES |

CCC(=O)C(=O)[O-] |

Canonical SMILES |

CCC(=O)C(=O)[O-] |

Synonyms |

2-ketobutyrate 2-ketobutyric acid 2-oxobutanoate 2-oxobutyrate alpha-ketobutyric acid alpha-ketobutyric acid, sodium salt alpha-oxobutyric acid |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.